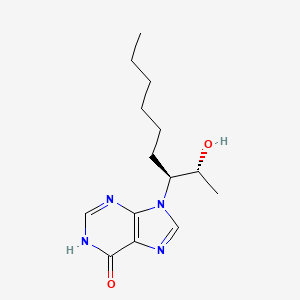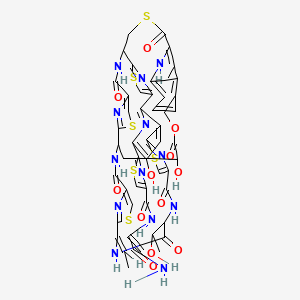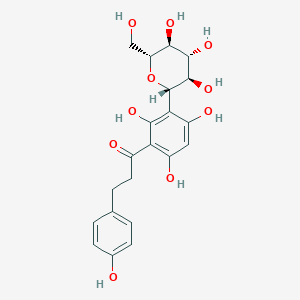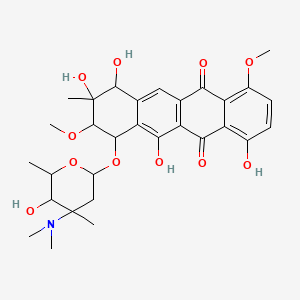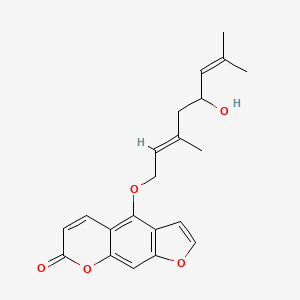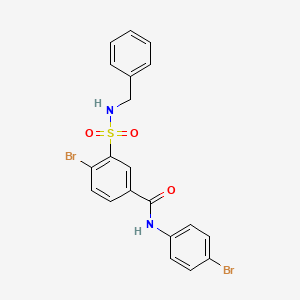
3-(苄基磺酰基)-4-溴-N-(4-溴苯基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced through a Friedel-Crafts alkylation, the sulfamoyl group through a sulfonation reaction, and the benzamide group through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzyl group might undergo oxidation or reduction reactions, the sulfamoyl group might participate in substitution reactions, and the benzamide group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through experimental measurements .科学研究应用
Medical Research
The compound RS-1 has been used in medical research, particularly in the study of type-2 diabetes (T2D). It has been found that certain N-benzimidazol-2yl substituted benzamide analogues, which could potentially include RS-1, have shown significant hypoglycemic effects for therapy of T2D in both animal and human models .
Proteomics Research
RS-1 is also used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product in proteomics research applications .
Chemical Synthesis
RS-1 can be used in the synthesis of other chemical compounds. For example, it can be used in the preparation of benzamide derivatives through direct condensation of benzoic acids and amines .
Remote Sensing
Although this might not directly relate to the chemical compound RS-1, the term “RS-1” is also used in the field of remote sensing (RS). In this context, RS-1 could refer to a type of spaceborne remote sensing system .
Geographic Information System (GIS) Techniques
Similar to remote sensing, the term “RS-1” might also be used in the context of Geographic Information System (GIS) techniques. These techniques, combined with the analysis of remotely sensed data, have proven to be powerful tools in fundamental and applied geosciences .
作用机制
Target of Action
RS-1 primarily targets the RAD51 protein , a central protein that catalyzes DNA repair via homologous recombination . RAD51 protein is commonly expressed at high levels in cancer cells relative to their noncancerous precursors .
Mode of Action
RS-1 acts as a RAD51 activator , stimulating the binding of RAD51 to DNA . RS-1 affects the length and helical pitch of RAD51 protein-DNA complexes .
Biochemical Pathways
The primary biochemical pathway affected by RS-1 is the homologous recombination pathway . This pathway serves multiple roles, including the repair of DNA double-strand breaks (DSB), and promotes cellular recovery from replication-blocking lesions or collapsed replication forks .
Result of Action
The stimulation of RAD51 by RS-1 can lead to the formation of genotoxic RAD51 protein complexes on undamaged chromatin . This can promote cancer cell death . In PC3 prostate cancer cells, RS-1–induced lethality was accompanied by the formation of microscopically visible RAD51 nuclear protein foci occurring in the absence of any DNA-damaging treatment .
Action Environment
It’s important to note that the efficacy of rs-1 can be influenced by the level of rad51 expression in cells . For instance, resistance to RS-1 tends to occur in cells with higher levels of RAD54L and RAD54B, which are known to dissociate RAD51 filaments from dsDNA .
安全和危害
属性
IUPAC Name |
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N2O3S/c21-16-7-9-17(10-8-16)24-20(25)15-6-11-18(22)19(12-15)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKAVEUTKGKHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359902 | |
| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
CAS RN |
312756-74-4 | |
| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is RS-1 and what is its primary biological target?
A1: RS-1 (3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide) is a small molecule that stimulates the activity of the human homologous recombination protein RAD51. [] RAD51 plays a central role in repairing DNA double-strand breaks, which are a serious threat to genomic stability.
Q2: How does RS-1 interact with RAD51?
A2: While the precise binding site of RS-1 on RAD51 is not fully characterized, studies suggest it enhances RAD51's ability to bind to single-stranded DNA (ssDNA). [] This binding is a crucial step in the formation of presynaptic filaments, essential for homologous recombination.
Q3: What are the downstream effects of RS-1's interaction with RAD51?
A3: RS-1 promotes the formation of longer and more stable RAD51-ssDNA filaments. [] This leads to a significant increase in homologous strand assimilation (D-loop) activity, a key step in homologous recombination. []
Q4: How does RS-1 impact cellular responses to DNA damage?
A4: Studies on normal neonatal human dermal fibroblasts show that RS-1 increases resistance to the DNA-damaging chemotherapeutic drug cisplatin. [] This suggests RS-1 enhances cellular repair capacity by stimulating homologous recombination.
Q5: Can RS-1's effects on RAD51 be exploited therapeutically?
A5: Research indicates RS-1 may hold promise for cancer treatment. Since RAD51 is often overexpressed in cancer cells, RS-1 can potentially exploit this overexpression to induce cell death. [] This strategy was validated in a mouse model where RS-1 treatment resulted in significant antitumor responses. []
Q6: How does RS-1 affect homologous recombination efficiency in genome editing?
A6: Studies using CRISPR-Cas9 in goat ear fibroblasts (GEFs) demonstrate that RS-1 can significantly enhance gene knock-in efficiency in a dose-dependent manner. [] This suggests a potential application of RS-1 in improving precise gene editing techniques.
Q7: Are there any limitations to using RS-1 for enhancing gene editing?
A7: While RS-1 can enhance gene knock-in, high concentrations (e.g., 20 μmol/L) were observed to decrease the percentage of positive cells and increase senescent cell clone numbers in goat ear fibroblasts. [] This highlights the importance of optimizing RS-1 concentration for specific cell types and applications.
Q8: Does RS-1 affect embryo development in any way?
A8: Research on porcine embryos indicates both short- and long-term exposure to RS-1 can negatively affect embryo development. [] Specifically, RS-1 exposure at 15 µM decreased cleavage rates, and prolonged exposure decreased development to the blastocyst stage and total cell numbers. []
Q9: What are the implications of RS-1's effects on embryo development?
A9: The negative effects of RS-1 on porcine embryo development emphasize the importance of carefully evaluating its safety and potential toxicity for applications involving embryonic stages. [] Further research is needed to understand the underlying mechanisms of these effects and to determine safe and effective concentrations for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



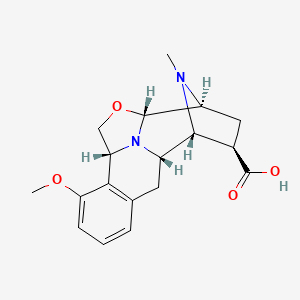




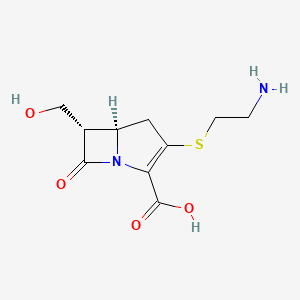
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
